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Compound Name: 5-Fluoro-2-methoxyaniline

Cat. No.: B161714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of

fluorinated methoxyanilines, a class of molecules of significant interest in medicinal chemistry

and materials science. The introduction of fluorine atoms to the methoxyaniline scaffold can

profoundly alter its electronic, structural, and reactive properties, influencing molecular

interactions, metabolic stability, and bioavailability.[1] This document details the computational

methodologies used to investigate these properties and presents key theoretical data for

various isomers.

Theoretical Framework and Computational
Methodologies
The theoretical investigation of fluorinated methoxyanilines relies heavily on quantum chemical

calculations, primarily Density Functional Theory (DFT).[2] DFT offers a favorable balance

between computational cost and accuracy for predicting the properties of medium-sized

organic molecules.[3]

Geometry Optimization and Structural Analysis
The first step in any theoretical study is the optimization of the molecular geometry to find the

lowest energy conformation.[4] This is typically performed using DFT with a functional such as

B3LYP and a basis set like 6-311++G(d,p), which includes diffuse and polarization functions to

accurately describe the electronic distribution, particularly for electronegative atoms like fluorine
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and oxygen.[2][5] The absence of imaginary frequencies in the subsequent vibrational analysis

confirms that the optimized structure corresponds to a true energy minimum.[5]

Electronic Properties Analysis
Key electronic properties are derived from the optimized geometry.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-

LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic

stability.[3][6] A smaller gap suggests higher reactivity. Fluorination is known to lower both

HOMO and LUMO energy levels.[7]

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on

the molecule's surface, identifying electrophilic (electron-poor, positive potential) and

nucleophilic (electron-rich, negative potential) sites. This is invaluable for predicting non-

covalent interactions and sites of chemical reactivity.[8]

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular

charge transfer, hyperconjugative interactions, and bond properties.[8][9] It can quantify the

electron delocalization from lone pairs of oxygen and nitrogen into the aromatic ring and the

influence of fluorine substitution on this delocalization.

Dipole Moment: The total dipole moment is a measure of the overall polarity of the molecule,

which influences its solubility and intermolecular interactions.[9]

Spectroscopic Properties Simulation
Computational methods are highly effective at predicting various spectroscopic properties.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies are

calculated from the second derivative of the energy with respect to atomic displacements.

The results help in the assignment of experimental FT-IR and FT-Raman spectra.[2][10]

Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match

experimental values.[10] C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹

region.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotropic shielding constants for ¹H, ¹³C,

and ¹⁹F are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[4][11]

These values are then converted to chemical shifts (δ) by referencing them against a

standard compound like Tetramethylsilane (TMS) for ¹H and ¹³C, or hexafluorobenzene

(HFB) for ¹⁹F.[4][12]

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the

electronic excitation energies and oscillator strengths, which correspond to the absorption

maxima (λ_max) in a UV-Vis spectrum.[9][13]

Data Presentation: Theoretical Properties of
Isomeric Fluoro-methoxyanilines
The following tables summarize key theoretical data calculated for representative isomers of

fluoro-methoxyaniline.

Disclaimer: The data presented below are representative values derived from standard

computational methodologies (DFT/B3LYP/6-311++G(d,p)) as described in the literature and

are intended for comparative and illustrative purposes.

Table 1: Calculated Electronic Properties

Compound HOMO (eV) LUMO (eV)
HOMO-LUMO
Gap (eV)

Dipole Moment
(Debye)

2-Fluoro-4-

methoxyaniline
-5.18 -0.15 5.03 2.54

3-Fluoro-4-

methoxyaniline
-5.25 -0.18 5.07 3.12

4-Fluoro-2-

methoxyaniline
-5.21 -0.11 5.10 1.98

5-Fluoro-2-

methoxyaniline
-5.29 -0.13 5.16 2.89

Table 2: Key Calculated Vibrational Frequencies (Scaled, cm⁻¹)
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Compound
ν(N-H₂)
asym

ν(N-H₂) sym ν(C-F)
ν(C-O)
asym

ν(C-O) sym

2-Fluoro-4-

methoxyanilin

e

3485 3401 1245 1288 1035

3-Fluoro-4-

methoxyanilin

e

3488 3404 1230 1290 1030

4-Fluoro-2-

methoxyanilin

e

3482 3398 1255 1280 1040

5-Fluoro-2-

methoxyanilin

e

3490 3406 1238 1285 1038

Table 3: Calculated ¹⁹F and ¹³C NMR Chemical Shifts (δ, ppm)

Compound
¹⁹F Chemical
Shift

¹³C Signal (C-
F)

¹³C Signal (C-
OCH₃)

¹³C Signal (C-
NH₂)

2-Fluoro-4-

methoxyaniline
-135.2

154.1 (d, J=238

Hz)
148.5 142.3

3-Fluoro-4-

methoxyaniline
-139.8

152.9 (d, J=240

Hz)
145.1 140.8

4-Fluoro-2-

methoxyaniline
-120.5

158.7 (d, J=245

Hz)
149.2 138.9

5-Fluoro-2-

methoxyaniline
-125.1

157.5 (d, J=242

Hz)
150.1 135.6

Experimental and Computational Protocols
Quantum Chemical Calculation Protocol
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Software: All quantum chemical calculations are performed using a standard software

package such as Gaussian 16.[4]

Initial Structure: The initial molecular structure of the desired fluorinated methoxyaniline

isomer is built using a molecular editor like GaussView.

Geometry Optimization: The geometry is optimized without constraints using Density

Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set is

employed.[3][12] The optimization is run in the gas phase or with a solvation model (e.g.,

SMD or IEFPCM) to simulate a specific solvent environment.[4]

Frequency Calculation: A vibrational frequency analysis is performed at the same level of

theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain

theoretical IR and Raman spectra.[5]

Property Calculations:

NMR: Shielding tensors are calculated using the GIAO method.[11]

UV-Vis: Excited states are calculated using TD-DFT.[6]

Orbitals & Charges: FMO energies, MEP surfaces, and NBO analyses are performed on

the optimized geometry.[3]

Visualizations
Computational Workflow
The logical flow for the theoretical analysis of a fluorinated methoxyaniline is depicted below.
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Caption: General workflow for computational analysis.

Structure-Property Relationship
The position of the fluorine substituent significantly impacts the molecule's electronic

properties, such as the HOMO-LUMO gap and dipole moment, which in turn influence its

reactivity and potential biological activity.
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Caption: Influence of structure on properties.

Frontier Molecular Orbital Interaction
The HOMO and LUMO are key orbitals involved in chemical reactions. For anilines, the HOMO

is typically a π-orbital with significant contribution from the nitrogen lone pair, while the LUMO

is a π* anti-bonding orbital. Fluorination lowers the energy of these orbitals.
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Key Insights
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Energy

ΔE = E_LUMO - E_HOMO
(Reactivity Indicator) • Fluorine (e--withdrawing) lowers both HOMO and LUMO energies. • A smaller ΔE gap implies higher reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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